

Application Note: Quantitative Analysis of Losartan in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Losartan-d9

Cat. No.: B3075470

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Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Losartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the use of a stable isotope-labeled internal standard such as **Losartan-d9** is highly recommended for optimal accuracy and precision, the presented protocol is based on widely published methods utilizing structurally similar internal standards like Irbesartan or Candesartan, due to a lack of publicly available validated methods employing **Losartan-d9**. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate measurement of Losartan concentrations in plasma.

Introduction

Losartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. The quantification of Losartan in biological matrices like plasma is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed. The use of an appropriate internal standard is critical to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as **Losartan-d9**, is ideal as it shares very similar

physicochemical properties with the analyte, ensuring accurate correction. This document provides a detailed protocol for the quantitative analysis of Losartan in plasma, adaptable for use with a suitable internal standard.

Experimental

Materials and Reagents

- Losartan potassium reference standard
- **Losartan-d9** (or other suitable internal standard such as Irbesartan or Candesartan)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (K2-EDTA)
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

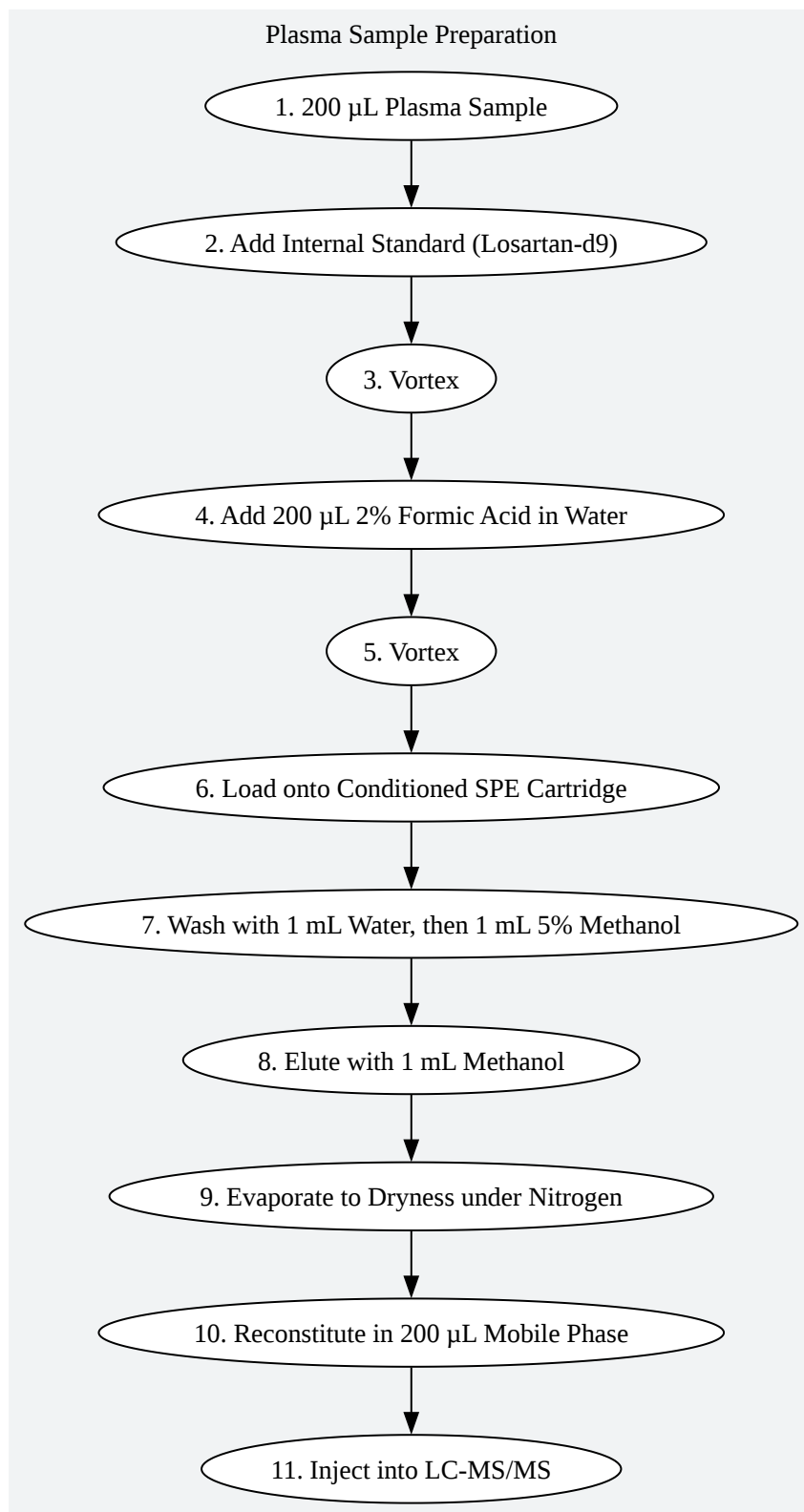
- Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Waters)
- Analytical column (e.g., C18, 50 mm x 2.1 mm, 3.5 μm)

Standard Solutions

Stock solutions of Losartan and the internal standard (e.g., **Losartan-d9**) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Losartan and the internal standard from plasma.



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Liquid Chromatography

- Column: C18, 50 mm x 2.1 mm, 3.5 μ m
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0.0-0.5 min: 20% B
 - 0.5-2.0 min: 20% to 80% B
 - 2.0-2.5 min: 80% B
 - 2.5-2.6 min: 80% to 20% B
 - 2.6-3.5 min: 20% B
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C

Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 500 $^{\circ}$ C
- IonSpray Voltage: 5500 V

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|-------------|---------------------|-------------------|-----------------------|
| Losartan | 423.2 | 207.1 | 35 |
| Losartan-d9 | 432.2 | 214.1 | 35 |

Note: The MRM transition for **Losartan-d9** is predicted based on its structure and may require optimization.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

- **Linearity:** A calibration curve should be prepared by spiking blank plasma with known concentrations of Losartan. A typical linear range is 1 to 1000 ng/mL.
- **Accuracy and Precision:** Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day).
- **Recovery:** The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.
- **Matrix Effect:** Assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte and internal standard.
- **Stability:** The stability of Losartan in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) should be evaluated.

Quantitative Data Summary

The following tables summarize typical validation data for the quantitative analysis of Losartan in plasma.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r^2) |
|----------|----------------------|-----------------------------------|
| Losartan | 1 - 1000 | > 0.995 |

Table 2: Intra-day and Inter-day Precision and Accuracy

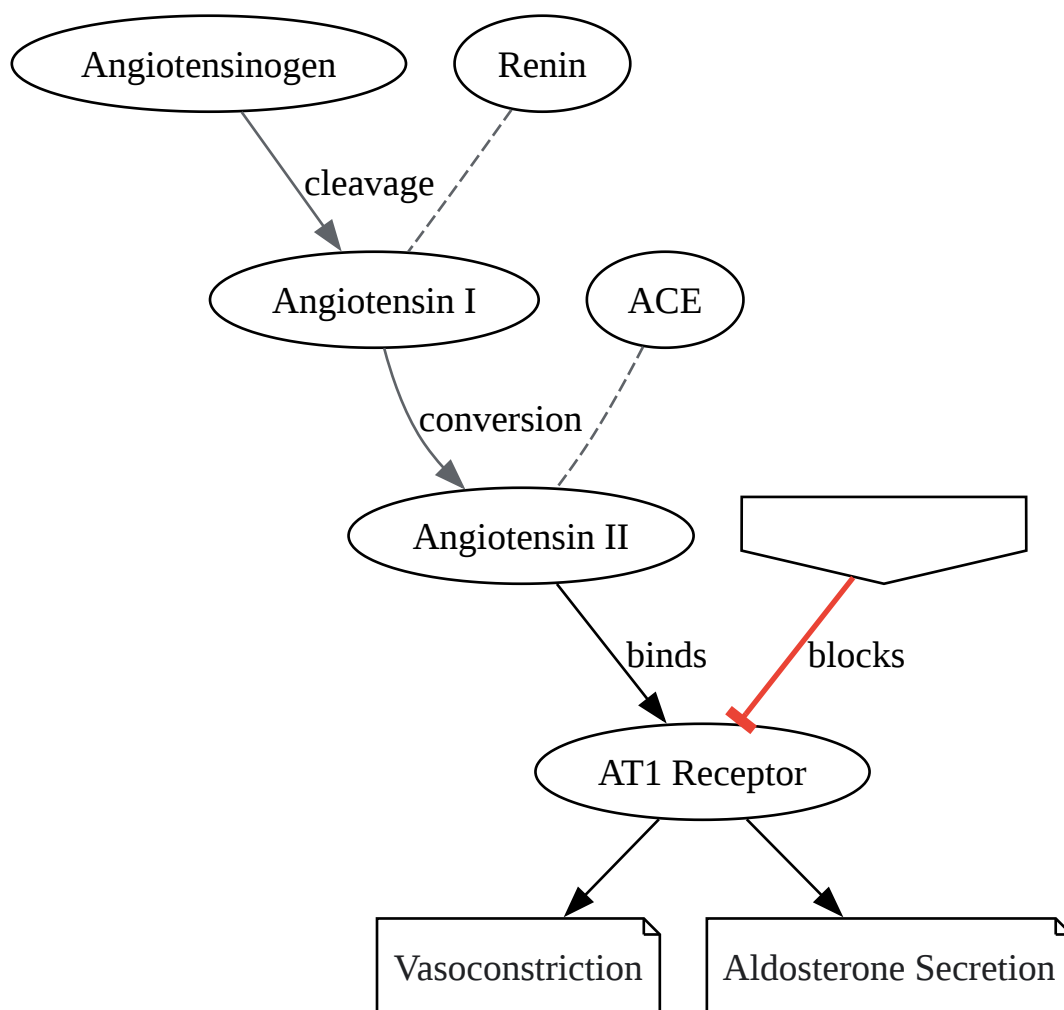
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|----------|-----------------------|---------------------------|------------------------|---------------------------|------------------------|
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |
|-------------------|--------------|-------------------|
| Losartan | > 85 | 90-110 |
| Internal Standard | > 85 | 90-110 |

Losartan Signaling Pathway

Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin System (RAS).



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Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of Losartan in human plasma. The use of a stable isotope-labeled internal standard like **Losartan-d9** is recommended for achieving the highest level of accuracy and precision. Proper method validation is essential to ensure the reliability of the results for clinical and research applications.

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